N-(1,4-dioxan-2-ylmethyl)-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methylbenzamide
Description
N-(1,4-dioxan-2-ylmethyl)-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methylbenzamide is a complex organic compound featuring a benzamide core linked to an imidazo[1,2-a]pyridine moiety and a dioxane ring
Properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-23(13-19-15-26-9-10-27-19)21(25)16-5-4-6-18(11-16)28-14-17-12-24-8-3-2-7-20(24)22-17/h2-8,11-12,19H,9-10,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLDLBKBFLEDSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)C(=O)C2=CC(=CC=C2)OCC3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxan-2-ylmethyl)-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methylbenzamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Imidazo[1,2-a]pyridine Core:
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Attachment of the Benzamide Group:
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Incorporation of the Dioxane Ring:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety, using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction of the benzamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The dioxane ring can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block for synthesizing more complex molecules with potential applications in organic electronics and photonics.
Biology:
- Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine:
- Potential applications in drug development, especially for diseases where modulation of specific molecular pathways is beneficial.
Industry:
- Utilized in the development of advanced materials, including polymers and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The benzamide group can enhance binding affinity and specificity, while the dioxane ring may improve solubility and bioavailability.
Comparison with Similar Compounds
N-(1,4-dioxan-2-ylmethyl)-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.
N-(1,4-dioxan-2-ylmethyl)-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-phenylbenzamide: Contains a phenyl group, potentially altering its binding properties and bioactivity.
Uniqueness:
- The specific combination of the dioxane ring, imidazo[1,2-a]pyridine core, and benzamide linkage in N-(1,4-dioxan-2-ylmethyl)-3-(imidazo[1,2-a]pyridin-2-ylmethoxy)-N-methylbenzamide provides a unique structural framework that can be fine-tuned for various applications, making it a versatile compound in both research and industrial contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
